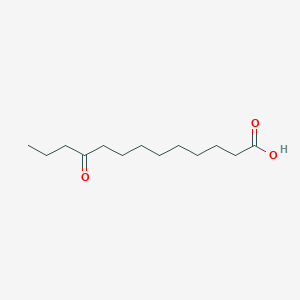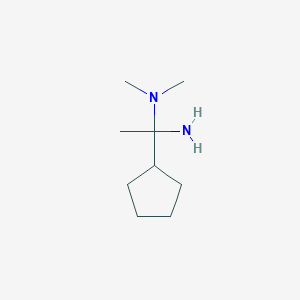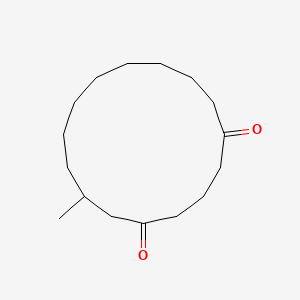
(Dimethylphosphino)dimethylgallium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylphosphino)dimethylgallium is an organogallium compound with the molecular formula C4H12GaP It is a coordination complex where gallium is bonded to a dimethylphosphino ligand and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphino)dimethylgallium typically involves the reaction of gallium trichloride (GaCl3) with dimethylphosphine (PMe2H) in the presence of a base such as triethylamine. The reaction proceeds as follows:
GaCl3+2PMe2H+3Et3N→Ga(PMe2Me)2+3Et3NHCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylphosphino)dimethylgallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The dimethylphosphino ligand can be substituted with other ligands, leading to the formation of different gallium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as phosphines, amines, and halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Lower oxidation state gallium compounds such as Ga(I) or Ga(0) complexes.
Substitution: New gallium complexes with different ligands, such as this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Dimethylphosphino)dimethylgallium is used as a precursor in the synthesis of various gallium-containing compounds. It is also employed in the study of gallium coordination chemistry and the development of new catalytic systems.
Biology and Medicine
Research is ongoing to explore the potential biological and medicinal applications of this compound. Its unique chemical properties may offer new avenues for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its role as a catalyst in various chemical reactions is also being investigated.
Wirkmechanismus
The mechanism of action of (Dimethylphosphino)dimethylgallium involves its ability to coordinate with various substrates and facilitate chemical transformations. The dimethylphosphino ligand provides a stable coordination environment for the gallium center, allowing it to participate in catalytic cycles and other chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylgallium (GaMe3): Another organogallium compound with similar applications in materials science and catalysis.
Triethylgallium (GaEt3): Similar to trimethylgallium but with ethyl groups instead of methyl groups.
Gallium trichloride (GaCl3): A common gallium precursor used in various chemical reactions.
Uniqueness
(Dimethylphosphino)dimethylgallium is unique due to the presence of the dimethylphosphino ligand, which imparts distinct chemical properties and reactivity. This ligand enhances the stability and coordination ability of the gallium center, making it suitable for specific applications that other gallium compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
92063-66-6 |
|---|---|
Molekularformel |
C4H13GaP |
Molekulargewicht |
161.84 g/mol |
InChI |
InChI=1S/C2H7P.2CH3.Ga/c1-3-2;;;/h3H,1-2H3;2*1H3; |
InChI-Schlüssel |
CUDRWVICMHIGDT-UHFFFAOYSA-N |
Kanonische SMILES |
CPC.C[Ga]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



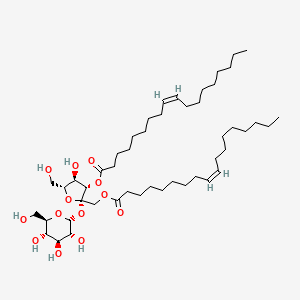
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
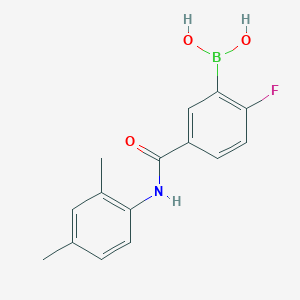

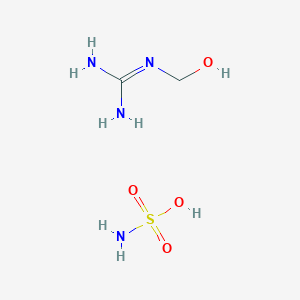
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
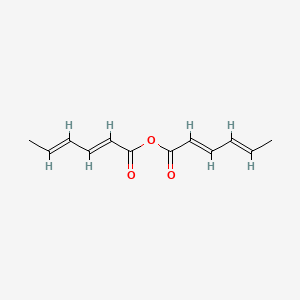


![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
